(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one
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Overview
Description
2-[(4-chlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one is a complex organic compound with a molecular formula of C18H18ClN3O2S and a molecular weight of 375.87242 . This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one typically involves the reaction of 4-chloroaniline with 5-(diethylamino)-2-furaldehyde and thioglycolic acid under specific conditions . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires refluxing in an appropriate solvent like ethanol or methanol . The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
2-[(4-chlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
2-[(4-chlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cancer cell pathways, leading to anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-[(4-chlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:
2-[(4-bromophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one: This compound has a bromine atom instead of chlorine and exhibits similar biological activities.
2-[(4-methylphenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one: This derivative has a methyl group instead of chlorine and shows comparable properties.
The uniqueness of 2-[(4-chlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H18ClN3O2S |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)imino-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18ClN3O2S/c1-3-22(4-2)16-10-9-14(24-16)11-15-17(23)21-18(25-15)20-13-7-5-12(19)6-8-13/h5-11H,3-4H2,1-2H3,(H,20,21,23)/b15-11- |
InChI Key |
IFLWDRCSAAJAID-PTNGSMBKSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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